

Spectroscopic Profile of 2,3-Epoxy-2-methylbutane: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Epoxy-2-methylbutane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-Epoxy-2-methylbutane**, a valuable epoxide intermediate in organic synthesis. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing researchers with the essential data for identification, characterization, and quality control.

Spectroscopic Data Summary

The key spectroscopic data for **2,3-Epoxy-2-methylbutane** are summarized in the tables below, offering a quick reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Signal	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
1	~2.7 - 2.9	Quartet (q)	~5.5	-CH-
2	~1.2 - 1.4	Singlet (s)	-	-C(CH ₃) ₂ -
3	~1.1 - 1.3	Doublet (d)	~5.5	-CH(CH ₃)

¹³C NMR (Carbon-13 NMR) Data

Signal	Chemical Shift (δ, ppm)	Assignment
1	~65 - 68	-C(CH ₃) ₂ -
2	~60 - 63	-CH-
3	~20 - 23	-C(CH ₃) ₂ -
4	~15 - 18	-CH(CH ₃)

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **2,3-Epoxy-2-methylbutane** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970 - 3000	Strong	C-H stretch (alkane)
~1250	Strong	C-O stretch (epoxide, asymmetric)
~900	Strong	C-O stretch (epoxide, symmetric ring deformation)
~850	Medium	C-O stretch (epoxide, ring breathing)

Mass Spectrometry (MS)

The electron ionization mass spectrum of **2,3-Epoxy-2-methylbutane** shows a characteristic fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
86	Moderate	$[M]^+$ (Molecular Ion)
71	High	$[M - CH_3]^+$
58	High	$[M - C_2H_4]^+$ (McLafferty rearrangement)
43	Very High (Base Peak)	$[C_3H_7]^+$ or $[CH_3CO]^+$

Experimental Protocols

The following sections outline generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of **2,3-Epoxy-2-methylbutane**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

- Instrument: 300 MHz or higher NMR spectrometer.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-10 ppm.

- Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

- Instrument: 75 MHz or higher NMR spectrometer.
- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-100 ppm.
- Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place one to two drops of neat **2,3-Epoxy-2-methylbutane** onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[\[4\]](#)
- Carefully place a second salt plate on top, spreading the liquid into a thin film.
- Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the liquid directly onto the ATR crystal.[\[5\]](#)[\[6\]](#)

Data Acquisition:

- Instrument: FTIR spectrometer.
- Mode: Transmittance or ATR.
- Spectral Range: 4000 - 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.

- Background: A background spectrum of the clean, empty sample holder (or clean ATR crystal) should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

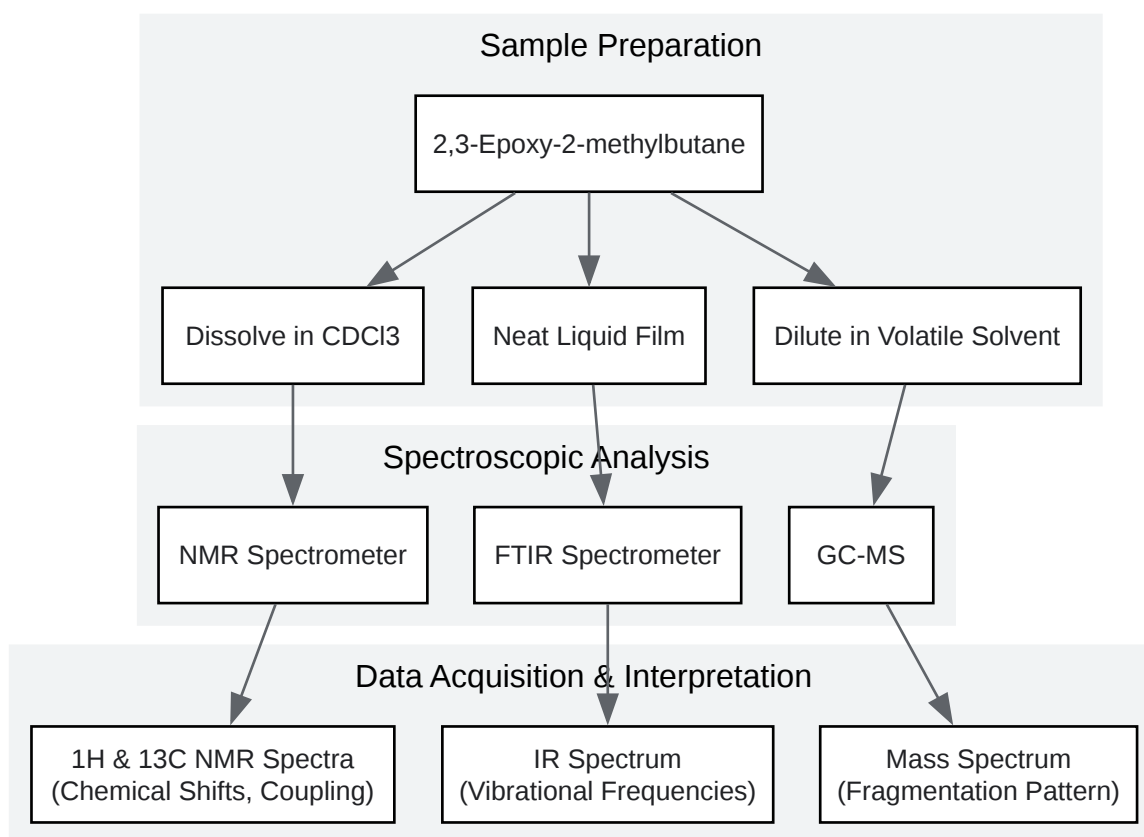
- Prepare a dilute solution of **2,3-Epoxy-2-methylbutane** in a volatile solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC) for separation and purification.
- Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.^{[7][8]}

Data Acquisition:

- Instrument: GC-Mass Spectrometer.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 35-150.
- Ionization Mode: Electron Ionization (EI).

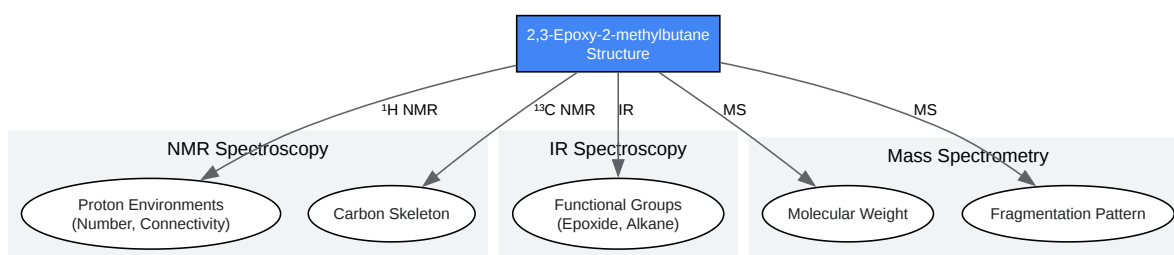
Visualization of Spectroscopic Workflow and Data Relationships

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques and the structural information they provide for **2,3-Epoxy-2-methylbutane**.



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A generalized workflow for the spectroscopic analysis of **2,3-Epoxy-2-methylbutane**.



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References

- 1. C-13 nmr spectrum of 2-methylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. chem.washington.edu [chem.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. peptid.chem.elte.hu [peptid.chem.elte.hu]
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